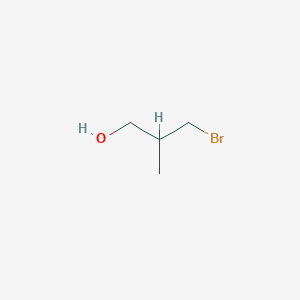
3-Bromo-2-methylpropan-1-ol
Overview
Description
3-Bromo-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C4H9BrO and its molecular weight is 153.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biofuel Research
Research conducted by Mack et al. (2014) explored the anti-knock properties of various biofuels, including 2-methylpropan-1-ol (isobutanol), a compound structurally similar to 3-Bromo-2-methylpropan-1-ol. These biofuels were evaluated for their potential as additives in fuel for spark ignition engines, indicating the relevance of such compounds in renewable energy research (Mack et al., 2014).
Solid-State Chemistry
Štěpnička et al. (2004) investigated the solid-state structures of compounds including 2-methylpropan-1-ol derivatives, highlighting the significance of these molecules in understanding solid-state assemblies and their potential applications in materials science (Štěpnička et al., 2004).
Chemical Synthesis
Lamberth et al. (2014) utilized 2,2,3-Tribromopropanal, a compound related to this compound, in the synthesis of 3-bromoquinolin-6-ols. This showcases the utility of such compounds in complex organic synthesis, particularly in the formation of quinoline derivatives (Lamberth et al., 2014).
Environmental Chemistry
Studies by Reisen et al. (2003) and Alvarado et al. (1999) investigated the environmental impact of compounds such as 2-methyl-3-buten-2-ol and their reaction products, relevant to understanding the atmospheric chemistry and environmental fate of similar compounds like this compound (Reisen et al., 2003) (Alvarado et al., 1999).
Mechanism of Action
Target of Action
It is used as a starting material in the total syntheses of various compounds, indicating that it may interact with a variety of molecular targets .
Mode of Action
It is known to participate in various chemical reactions as a reagent . For instance, it can undergo oxidation reactions to form other compounds .
Biochemical Pathways
It is used in the synthesis of various compounds, suggesting that it may influence multiple biochemical pathways .
Result of Action
It is used as a reagent in the synthesis of various compounds, suggesting that it may have diverse molecular and cellular effects .
Safety and Hazards
Properties
IUPAC Name |
3-bromo-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBOHRIGZMLNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336685 | |
| Record name | 3-bromo-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40145-08-2 | |
| Record name | 3-bromo-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Bromo-2-methylpropan-1-ol interact with 6-monodeoxy-6-mono(3-hydroxy)propylamino-β-cyclodextrin hydrochloride?
A1: The research paper investigates the formation of inclusion complexes between the neutral analyte, this compound, and the charged cyclodextrin derivative, 6-monodeoxy-6-mono(3-hydroxy)propylamino-β-cyclodextrin hydrochloride. While the exact mode of interaction isn't explicitly detailed, it's suggested that the this compound molecule (or a portion of it) gets encapsulated within the hydrophobic cavity of the cyclodextrin. This interaction is driven by non-covalent forces such as van der Waals interactions and hydrophobic effects. []
Q2: Why is determining the stability constant of this interaction important?
A2: The stability constant (K) provides a quantitative measure of the strength of the interaction between this compound and the cyclodextrin. A higher K value indicates a stronger binding affinity. Understanding this affinity is crucial for various applications, as it can influence the solubility, stability, and controlled release of the guest molecule (in this case, this compound). [] For example, this information could be valuable for developing formulations where cyclodextrins are used to enhance the delivery or solubility of pharmaceutical compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)









![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)


